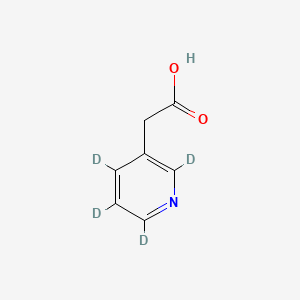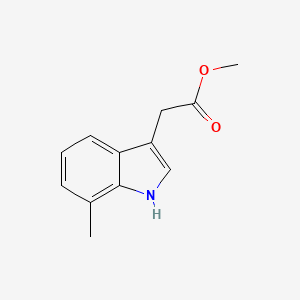
Methyl 7-Methylindole-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-Methylindole-3-acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-7-Methylindol-3-acetat erfolgt typischerweise über die Fischer-Indol-Synthese, eine klassische Methode zur Herstellung von Indolringen. Dieses Verfahren beinhaltet die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden unter sauren Bedingungen. Für Methyl-7-Methylindol-3-acetat können die spezifischen Ausgangsstoffe und Bedingungen variieren, aber der allgemeine Ansatz bleibt gleich .
Industrielle Produktionsmethoden: Die industrielle Produktion von Methyl-7-Methylindol-3-acetat kann die großtechnische Fischer-Indol-Synthese oder andere katalytische Verfahren beinhalten, die eine hohe Ausbeute und Reinheit gewährleisten. Die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren ist auch in industriellen Umgebungen ein wichtiger Aspekt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Methyl-7-Methylindol-3-acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können bei der Oxidation beispielsweise Carbonsäuren oder Ketone entstehen, während bei der Reduktion Alkohole oder Alkane entstehen .
Wissenschaftliche Forschungsanwendungen
Methyl-7-Methylindol-3-acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen industriellen Chemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von Methyl-7-Methylindol-3-acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es in biologischen Systemen mit Enzymen oder Rezeptoren interagieren, was zu verschiedenen physiologischen Wirkungen führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren .
Ähnliche Verbindungen:
Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Methylindol-3-acetat: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
Indol-3-carbinol: Eine Verbindung mit potenziellen krebshemmenden Eigenschaften.
Einzigartigkeit: Methyl-7-Methylindol-3-acetat ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieapplikationen .
Wirkmechanismus
The mechanism of action of Methyl 7-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl indole-3-acetate: A related compound with similar structural features.
Indole-3-carbinol: A compound with potential anticancer properties.
Uniqueness: Methyl 7-Methylindole-3-acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 2-(7-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3 |
InChI-Schlüssel |
RFPRDMVIHONZHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


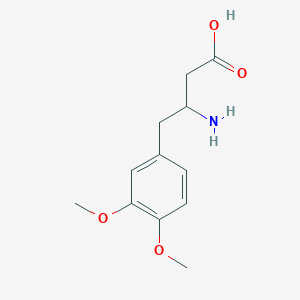
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
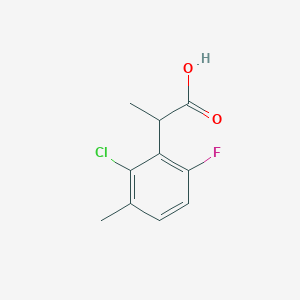
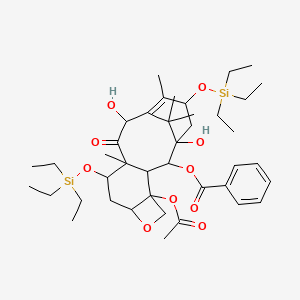

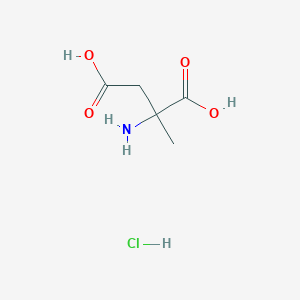
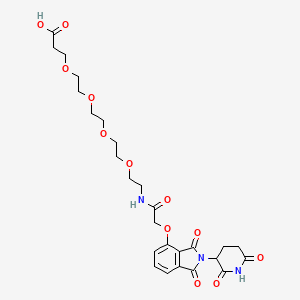
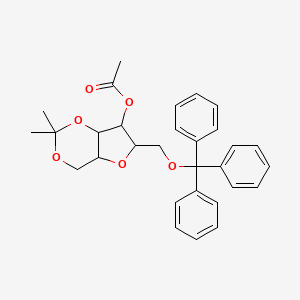
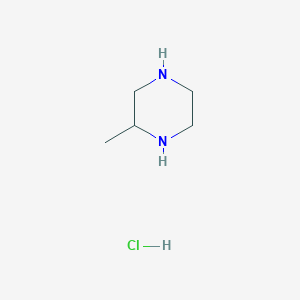
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
